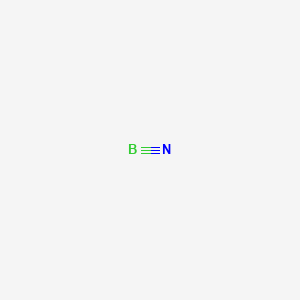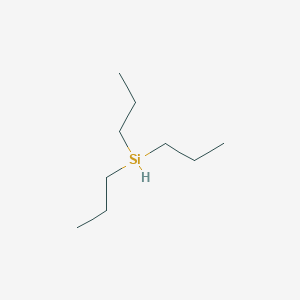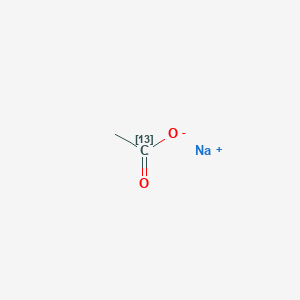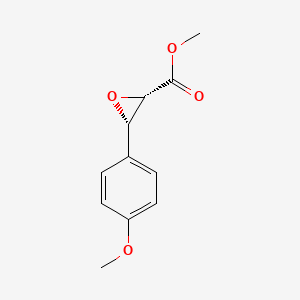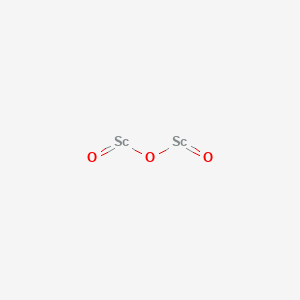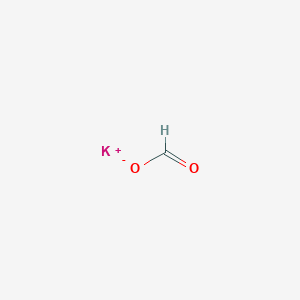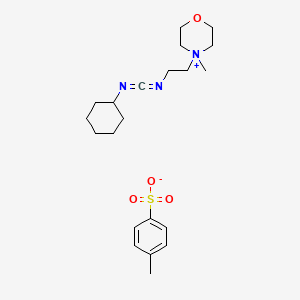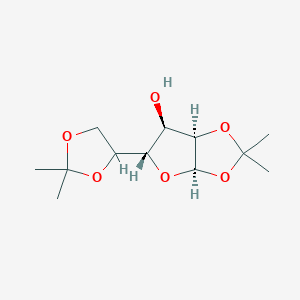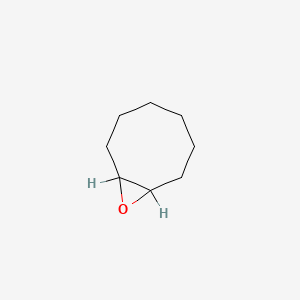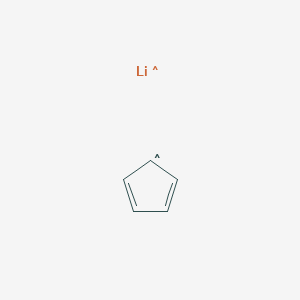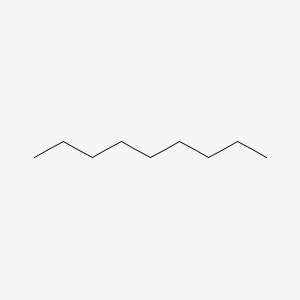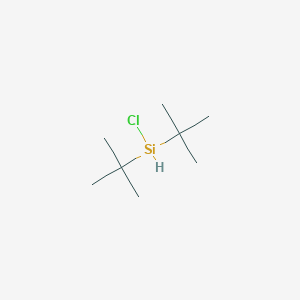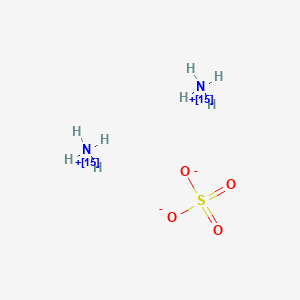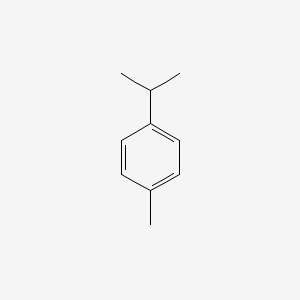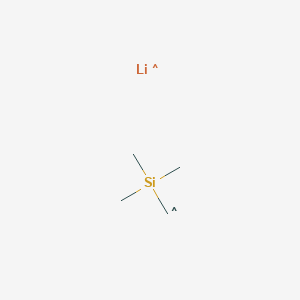
CID 102059274
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is primarily used as a polymerizing agent in polyurethane paints and coatings. The compound has a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol.
准备方法
1,6-Diisocyanohexane can be synthesized through a two-step procedure starting from 1,6-diaminohexane. The first step involves converting 1,6-diaminohexane to the corresponding diformamides using ethyl formate. In the second step, phosphorous oxychloride is added to obtain 1,6-diisocyanohexane with a yield of 76% . Industrial production methods typically involve similar synthetic routes but may vary in scale and specific reaction conditions.
化学反应分析
1,6-Diisocyanohexane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with 1,1-diisityl-3,3,3-triisopropyldisilaphosphene and analogous disilaarsene to form unusual tricyclic macroheterocycles.
Polymerization: It is used in the synthesis of polymer networks through Passerini and Diels–Alder reactions.
Reagents and Conditions: Common reagents include phosphorous oxychloride and ethyl formate.
科学研究应用
1,6-Diisocyanohexane has several scientific research applications:
Chemistry: It is used in the synthesis of unusual tricyclic macroheterocycles and polymer networks.
Biology: It has been utilized in the development of self-healable polymer networks for biomedical applications.
Industry: It is a key component in polyurethane paints and coatings, providing durability and resistance.
作用机制
The mechanism of action of 1,6-Diisocyanohexane involves its ability to form strong covalent bonds with other molecules, leading to the formation of polymer networks. The compound’s isocyanate groups react with various nucleophiles, such as amines and alcohols, to form urethane and urea linkages . These reactions are crucial in the development of durable and resistant polymer coatings.
相似化合物的比较
1,6-Diisocyanohexane can be compared with other similar compounds, such as:
Hexamethylene diisocyanate: Both compounds are used in polyurethane production, but hexamethylene diisocyanate is more commonly used in industrial applications due to its higher reactivity.
1,4-Phenylene diisocyanide: This compound is used in the synthesis of polyurethanes and polyureas, similar to 1,6-Diisocyanohexane, but has different structural properties and reactivity.
1,6-Diisocyanohexane is unique due to its specific molecular structure, which allows for the formation of unusual tricyclic macroheterocycles and self-healable polymer networks .
属性
InChI |
InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPBNMJOQNIBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C[Si](C)(C)[CH2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11LiSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
